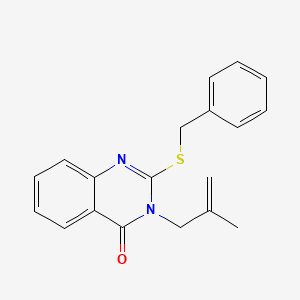

2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone, often involves the reaction of appropriate amino compounds with various aldehydes or ketones in the presence of suitable catalysts. Gao et al. (2007) developed a simple method for synthesizing various 4(3H)-quinazolinone derivatives by treating 3-amino-2-aryl-4(3H)-quinazolinone with substituted benzaldehyde in ethanol, indicating a possible pathway for synthesizing related compounds (Gao et al., 2007).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The structure of these compounds, including substitutions on the quinazolinone nucleus, provides insights into their reactivity and biological activities. Smith et al. (1996) demonstrated the lithiation of quinazolinones, offering a method for introducing various substituents and studying the molecular structure through reactions with electrophiles (Smith et al., 1996).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for further functionalization. Smith et al. (1996) described the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, enabling the introduction of various substituents. This process highlights the chemical versatility of quinazolinones, facilitating the synthesis of a wide range of derivatives with potential biological activities (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as melting points and solubility, are crucial for their application in pharmaceutical formulations. The characterization of these properties is essential for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity with various chemical agents, are central to their utility in synthesizing biologically active molecules. The ability to undergo reactions such as lithiation and coupling with Schiff bases, as described by Reddy et al. (1986), showcases the compound's versatility in organic synthesis (Reddy et al., 1986).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- Synthesis efforts have led to the creation of quinazolinone derivatives exhibiting significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum. These findings suggest potential for these compounds in treating bacterial and fungal infections (Gupta et al., 2008).

Antitumor and Anticancer Applications

- Novel quinazolinone derivatives have been synthesized with the intent of exploring their antitumor activities. Preliminary testing against Ehrlich Ascities Carcinoma cells has shown promising results, indicating the potential for these compounds in cancer therapy (Barakat et al., 2007). Further, specific quinazolinone analogues have been evaluated for their in vitro antitumor activity, revealing broad-spectrum efficacy and highlighting their potential as cancer treatment options (Al-Suwaidan et al., 2016).

Antiallergic Applications

- Research into 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related compounds has unveiled their effectiveness as antiallergic agents, demonstrating activity in rat models of passive cutaneous and peritoneal anaphylaxis. These results suggest a novel approach for addressing allergic reactions (Peet et al., 1986).

Synthesis and Chemical Characterization

- The chemical synthesis of quinazolinone derivatives, including 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone, is a field of active research, providing foundational knowledge for the development of compounds with varied biological activities. Studies have focused on optimizing synthetic routes and characterizing the resulting compounds through spectral and physical data, aiming to enhance their biological efficacy and potential applications (El-Shenawy, 2017).

Propriétés

IUPAC Name |

2-benzylsulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14(2)12-21-18(22)16-10-6-7-11-17(16)20-19(21)23-13-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVCOIOVVXCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)